molecular formula C22H24ClN3O2S2 B3520558 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3520558
M. Wt: 462.0 g/mol
InChI Key: ODIJFFBFUCRBRS-UHFFFAOYSA-N
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Description

Thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are a class of compounds that have been studied for their diverse biological activities . They are known to possess antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], or [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The chemical reactions involving thioxopyrimidines and their condensed analogs are often based on [3+3], [4+2], or [5+1] cyclization processes or domino reactions .

Future Directions

The potential for future research in this area is vast, given the diverse biological activities of these compounds and the progress in high-throughput biological screening technologies . The development of new effective methods for their synthesis is an area of ongoing research .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2S2/c1-14-15(2)30-20-19(14)21(28)26(17-9-7-16(23)8-10-17)22(24-20)29-13-18(27)25-11-5-3-4-6-12-25/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIJFFBFUCRBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCCCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

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